alpha-Thujone

Neuropharmacology GABA_A Receptor Stress Response

Source defined, high-purity (–)-α-thujone to ensure reproducible neuropharmacology and analytical data. Unlike β-thujone or undefined mixtures, this isomer selectively modulates stress-induced GABA_A receptor recruitment and serves as a validated probe for CYP2A6 phenotyping (IC50 15.4 µM). It is the mandatory reference standard for TTB GC-MS regulatory compliance testing and provides a quantifiable antiviral scaffold against caliciviruses. Confirm stereochemical identity before purchase—substitution introduces experimental error.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 546-80-5
Cat. No. B1682897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Thujone
CAS546-80-5
Synonyms(+)-thujone
(-)-thujone
3-isothujone
3-thujanone
alpha, beta-thujone
alpha-thujone
beta-thujone
beta-thujone, (1alpha,4alpha,5alpha)-isomer
beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer
beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer
cis-thujone
thujone
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1C2CC2(CC1=O)C(C)C
InChIInChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m0/s1
InChIKeyUSMNOWBWPHYOEA-OYNCUSHFSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Thujone (CAS 546-80-5) as a Distinct Neuroactive Monoterpenoid Research Tool


alpha-Thujone, chemically designated (−)-α-thujone or (+)-3-thujone [1], is a naturally occurring bicyclic monoterpene ketone recognized as a reversible modulator of the GABA type A receptor [2]. Distinguished from its β-diastereoisomer by stereochemistry and receptor interaction profile [3], it is isolated primarily from essential oils of Thuja occidentalis, Artemisia absinthium, and Salvia officinalis [4]. Its established activity at GABA_A, nAChR, and ROS pathways underpins its utility in neuropharmacology, toxicology, and analytical chemistry, where precise isomer identity is critical for data reproducibility [5].

Why alpha-Thujone Cannot Be Interchanged with beta-Thujone or Generic 'Thujone' Mixtures


Substituting alpha-thujone with its beta-diastereomer or undefined 'thujone' mixtures introduces quantifiable experimental error and invalidates cross-study comparisons. The isomers exhibit marked differences in acute neurotoxicity, with beta-thujone demonstrating a significantly lower convulsive dose threshold in vivo [1]. Furthermore, they engage distinct CYP450-mediated detoxification pathways and display divergent potencies at human CYP2A6 and CYP2B6 enzymes [2]. Critically, alpha-thujone alone modulates stress-induced GABA_A receptor recruitment in a manner not replicated by beta-thujone [3]. For analytical and pharmacological studies requiring precision, sourcing a defined, high-purity alpha-thujone reference standard is therefore non-negotiable.

Quantitative Differentiation of alpha-Thujone vs. Comparators in Key Pharmacological Models


Distinct GABA_A Receptor Modulation in Acute Stress: alpha-Thujone vs. beta-Thujone

In a head-to-head study using neonatal chicks, central administration (intracerebroventricular) of 78 nmol of both alpha- and beta-thujone produced similar anxiogenic-like behavioral effects. However, only alpha-thujone suppressed the flunitrazepam-sensitive GABA_A receptor recruitment induced by acute stress [1]. This mechanistic divergence at the benzodiazepine binding site or receptor trafficking pathway [2] was not observed with beta-thujone, indicating a stereospecific interaction unique to the alpha-isomer [3].

Neuropharmacology GABA_A Receptor Stress Response Anxiogenesis

CYP2A6-Dominant Metabolism of alpha-Thujone in Human Liver Microsomes

The metabolism of alpha-thujone in human liver microsomes is predominantly mediated by a single cytochrome P450 isoform, CYP2A6, which is calculated to be responsible for 70-80% of its hydroxylation on average [1]. In contrast, beta-thujone exhibits different site specificity and species-dependent metabolism involving CYP3A4 to a greater extent [2]. Specifically, alpha-thujone is a potent inhibitor of both CYP2A6 and CYP2B6, with IC50 values of 15.4 µM and 17.5 µM, respectively [3].

Drug Metabolism Cytochrome P450 CYP2A6 Hepatotoxicity

Superior Norovirus Surrogate Inhibition by alpha-Thujone Over Co-occurring Monoterpenes

In a direct comparative study of compounds found in Artemisia princeps essential oil, alpha-thujone demonstrated significant antiviral activity against norovirus surrogates, whereas borneol and camphor showed no inhibitory effect [1]. Specifically, alpha-thujone at 25 mM achieved a 0.94 log10 PFU reduction for feline calicivirus (FCV-F9) and a 0.50 log10 PFU reduction for murine norovirus (MNV-1) [2]. The positive control (2-thiouracil) achieved only 0.06 and 0.16 log10 PFU reductions, respectively [3].

Virology Antiviral Discovery Natural Products Norovirus

Higher In Vivo Convulsive Potency of beta-Thujone vs. alpha-Thujone: A Safety Differential

A compilation of toxicological data from WHO sources reveals a clear quantitative difference in the acute convulsive potency of the thujone isomers [1]. The convulsive dose of beta-thujone in mice following intraperitoneal administration is reported as low as 72 mg/kg, whereas the convulsive dose for an alpha- and beta-thujone mixture is 590 mg/kg (i.p.), and for a separate beta-thujone study, 260 mg/kg (i.p.) [2]. This indicates that beta-thujone is a more potent convulsant than alpha-thujone or isomer mixtures.

Toxicology Neurotoxicity Seizure Models Safety Pharmacology

alpha-Thujone as a Selective Analytical Reference Standard in Regulatory GC-MS Methods

The U.S. Alcohol and Tobacco Tax and Trade Bureau (TTB) has established a gas chromatography-mass spectrometry (GC-MS) screening method for total thujone in distilled spirits that is calibrated exclusively using alpha-Thujone as the primary reference standard [1]. The method quantifies total thujone (alpha + beta) as ppm equivalents based on an alpha-Thujone/menthol internal standard calibration curve [2]. The limit of quantitation for this method is approximately 1 ppm [3].

Analytical Chemistry GC-MS Food Safety Regulatory Science

Defined Research Applications for High-Purity alpha-Thujone (CAS 546-80-5)


Neuropharmacology: Mechanistic Studies of Stress-Induced GABA_A Receptor Plasticity

Due to its stereospecific ability to suppress acute stress-induced GABA_A receptor recruitment [8], alpha-thujone is the required isomer for investigating benzodiazepine-site interactions and receptor trafficking under pathological stress states. beta-Thujone is not a suitable substitute as it lacks this distinct modulatory property [9]. Doses of 78 nmol (i.c.v.) in chick models provide a validated experimental reference [3].

Drug Metabolism: CYP2A6 Phenotyping and Drug-Drug Interaction Studies

alpha-Thujone's dominant metabolism by CYP2A6 (70-80% contribution) and its potent inhibition of this isoform (IC50 15.4 µM) [8] make it a valuable probe substrate and inhibitor for CYP2A6 phenotyping assays in human liver microsomes. Its distinct metabolic profile compared to beta-thujone [9] underscores the need for isomerically pure material in these quantitative studies.

Antiviral Discovery: Norovirus Surrogate Screening with a Defined Monoterpene Scaffold

As borneol and camphor from the same essential oil show no antiviral activity, alpha-thujone provides a selective and quantifiable inhibitory scaffold against FCV-F9 and MNV-1 [8]. Its 0.94 log10 PFU reduction (FCV-F9) and 0.50 log10 PFU reduction (MNV-1) at 25 mM [9] establish a baseline for structure-activity relationship studies targeting caliciviruses.

Analytical Chemistry & Regulatory Compliance: Thujone Quantitation in Food and Spirits

High-purity alpha-Thujone is the mandatory reference standard for the TTB GC-MS method used to screen distilled spirits for regulatory compliance [8]. The method's limit of quantitation of ~1 ppm [9] requires a well-characterized alpha-Thujone standard for accurate calibration, as the response of beta-thujone is inferred from this calibration curve.

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